
Methyl 2-amino-4-phenylthiophene-3-carboxylate
説明
2-アミノ-4-フェニルチオフェン-3-カルボン酸メチルは、分子式C12H11NO2S、分子量233.29 g/molの複素環式化合物です 。この化合物は、アミノ基、フェニル基、カルボン酸エステル基が置換されたチオフェン環を特徴としています。
準備方法
合成経路と反応条件: 2-アミノ-4-フェニルチオフェン-3-カルボン酸メチルの合成は、一般的に適切な前駆体の環化を制御された条件下で行います。 一般的な方法には、塩基の存在下での2-アミノチオフェンとフェニルアセチルクロリドの反応があり、その後、メタノールを用いてエステル化が行われます 。反応条件は、多くの場合、不活性雰囲気と60°Cから100°Cの温度を必要とします。
工業生産方法: 特定の工業生産方法は広く文書化されていませんが、大規模な合成では、収率と純度を最適化するために同様の反応経路が使用される可能性があります。 これには、連続フローリアクターと自動化システムを使用して、一貫した生産品質を確保することが含まれる可能性があります .
反応の種類:
酸化: 2-アミノ-4-フェニルチオフェン-3-カルボン酸メチルは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化反応を起こす可能性があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができ、対応するアミンまたはアルコールが生成されます.
置換: この化合物は、求核置換反応に関与することができ、アミノ基は適切な条件下で他の求核剤によって置換される可能性があります.
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 0°Cから50°Cの温度。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; -20°Cから25°Cの温度。
主な生成物:
酸化: スルホキシド、スルホン。
還元: アミン、アルコール。
置換: 置換されたチオフェン.
4. 科学研究における用途
2-アミノ-4-フェニルチオフェン-3-カルボン酸メチルは、科学研究においていくつかの用途があります:
科学的研究の応用
Methyl 2-amino-4-phenylthiophene-3-carboxylate has several applications in scientific research:
作用機序
2-アミノ-4-フェニルチオフェン-3-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。アミノ基とフェニル基は、これらの標的に結合し、その活性を阻害または調節する上で重要な役割を果たします。 正確な経路と分子標的はまだ調査中ですが、この化合物の構造は、さまざまな生物学的巨大分子と相互作用する可能性を示唆しています .
類似の化合物:
2-アミノ-4-フェニルチオフェン-3-カルボン酸エチル: メチルエステル基の代わりにエチルエステル基を持つ類似の構造.
2-アミノ-4-メチルチオフェン-3-カルボン酸メチル: アミノ基とメチル基の位置が異なります.
独自性: 2-アミノ-4-フェニルチオフェン-3-カルボン酸メチルは、チオフェン環に対する特定の置換パターンにより、独特の化学的および生物学的特性を備えています。 アミノ基、フェニル基、カルボン酸エステルの組み合わせにより、さまざまな合成用途に適した多用途な中間体となっています .
類似化合物との比較
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Differing in the position of the amino and methyl groups.
Uniqueness: Methyl 2-amino-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and carboxylate ester makes it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
methyl 2-amino-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSKPUYBBZGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350681 | |
| Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67171-55-5 | |
| Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


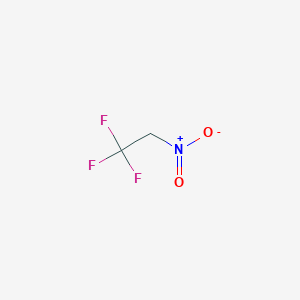
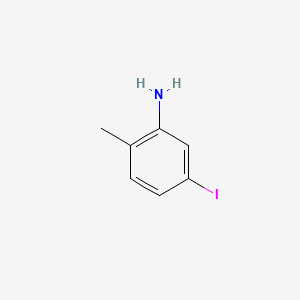






![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
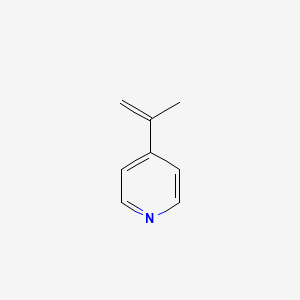
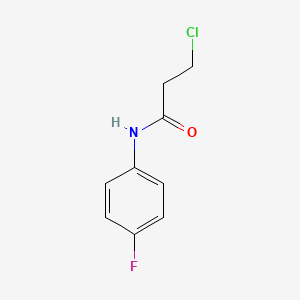

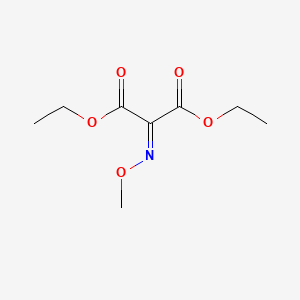
![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)
